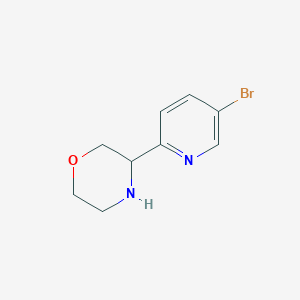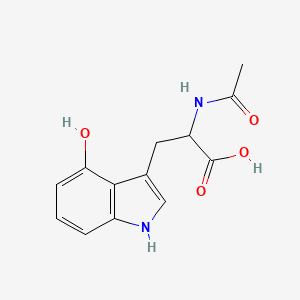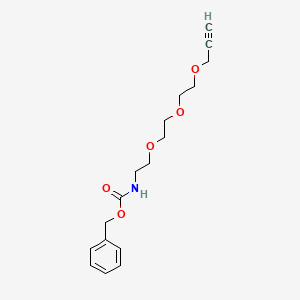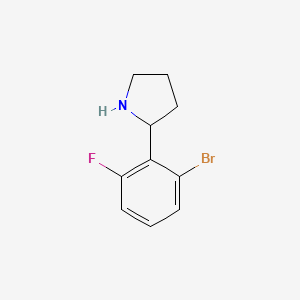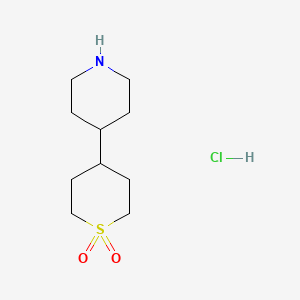
4-(Piperidin-4-yl)-1lambda6-thiane-1,1-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Piperidin-4-yl)-1lambda6-thiane-1,1-dione hydrochloride is a chemical compound that features a piperidine ring and a thiane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yl)-1lambda6-thiane-1,1-dione hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a platinum catalyst to achieve high reaction selectivity and yield . The reaction conditions often include the use of aqueous hydrochloric acid to quench the reaction mixture and separate the organic layer .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactions, which allow for efficient scaling up of the synthesis process. These methods often utilize microwave irradiation to achieve cyclocondensation in an alkaline aqueous medium .
Análisis De Reacciones Químicas
Types of Reactions
4-(Piperidin-4-yl)-1lambda6-thiane-1,1-dione hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the piperidine ring .
Aplicaciones Científicas De Investigación
4-(Piperidin-4-yl)-1lambda6-thiane-1,1-dione hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Piperidin-4-yl)-1lambda6-thiane-1,1-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may interact with hypoxia-inducible factor 1 pathways, promoting or inhibiting the expression of target genes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperidine derivatives, such as:
- 1-(4-Fluorobenzyl)piperidin-4-yl methanol
- 1-(3,4-Dichlorobenzyl)piperidin-4-yl methanol
- 1-(4-Bromobenzyl)piperidin-4-yl methanol
Uniqueness
4-(Piperidin-4-yl)-1lambda6-thiane-1,1-dione hydrochloride is unique due to its specific combination of a piperidine ring and a thiane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C10H20ClNO2S |
|---|---|
Peso molecular |
253.79 g/mol |
Nombre IUPAC |
4-piperidin-4-ylthiane 1,1-dioxide;hydrochloride |
InChI |
InChI=1S/C10H19NO2S.ClH/c12-14(13)7-3-10(4-8-14)9-1-5-11-6-2-9;/h9-11H,1-8H2;1H |
Clave InChI |
UTBOJHCASVUTEB-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2CCS(=O)(=O)CC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


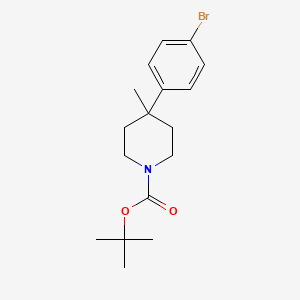
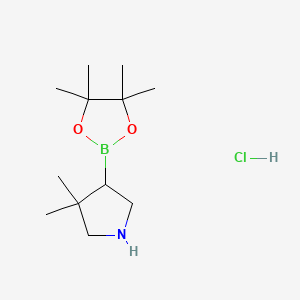
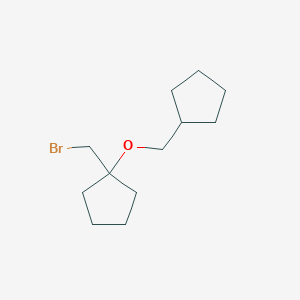

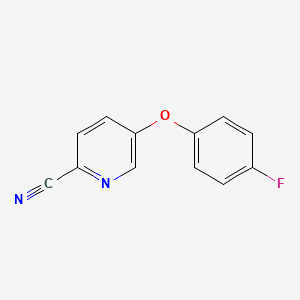
![6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13494747.png)
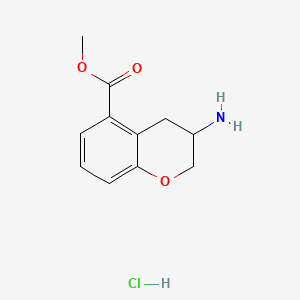
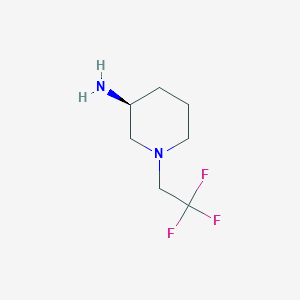
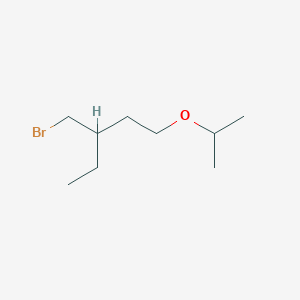
![2-(2,6-Dioxo-3-piperidyl)-5-[methyl-[4-(methylamino)butyl]amino]isoindoline-1,3-dione](/img/structure/B13494787.png)
